REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[N:6]#[C:7][NH2:8].Cl.C([Cl:13])(=N)N>>[ClH:13].[CH2:1]([O:5][C:7](=[NH:6])[NH2:8])[CH2:2][CH2:3][CH3:4] |f:2.3,4.5|
|
Name
|
|
Quantity
|
222 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
57.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(N)(=N)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 60° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(CCC)OC(N)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |